2-(Diphenylphosphanyl)phenyl pentanoate

Carbohydrate Chemistry Staudinger Ligation Stereoselective Synthesis

2-(Diphenylphosphanyl)phenyl pentanoate (CAS 848863-12-7) is a specialized triarylphosphine derivative. Its primary documented role is as a reagent in traceless Staudinger ligation reactions for the stereoselective synthesis of glycosyl amides.

Molecular Formula C23H23O2P
Molecular Weight 362.4 g/mol
CAS No. 848863-12-7
Cat. No. B14198971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diphenylphosphanyl)phenyl pentanoate
CAS848863-12-7
Molecular FormulaC23H23O2P
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H23O2P/c1-2-3-18-23(24)25-21-16-10-11-17-22(21)26(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17H,2-3,18H2,1H3
InChIKeyUYIUOJDUVUPEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diphenylphosphanyl)phenyl Pentanoate (CAS 848863-12-7): A Phosphine Reagent for Traceless Staudinger Ligation


2-(Diphenylphosphanyl)phenyl pentanoate (CAS 848863-12-7) is a specialized triarylphosphine derivative. Its primary documented role is as a reagent in traceless Staudinger ligation reactions for the stereoselective synthesis of glycosyl amides [1]. It is characterized by a diphenylphosphanyl group and a pentanoate ester, which enables its function as an intramolecular acyl transfer agent. The compound and its phenolic precursors are reported to be stable to air at 4 °C for months, allowing for standard handling and purification via flash chromatography [1].

Why Substituting 2-(Diphenylphosphanyl)phenyl Pentanoate with Generic Phosphines Fails in Stereoselective Ligation


Generic phosphine reagents in Staudinger ligations often lead to anomerization, resulting in mixtures of α- and β-glycosyl amides, as the acylation step is slower than the epimerization of the aza-ylide intermediate. Substituting 2-(Diphenylphosphanyl)phenyl pentanoate with a simple phosphine, or even with structurally similar 2-(diphenylphosphanyl)phenyl esters bearing different acyl chains, is not equivalent. The acyl chain (pentanoate) and the overall ligand architecture directly influence the rate of intramolecular trapping of the reaction intermediate, which in turn dictates the final yield and anomeric stereoselectivity (α/β ratio) [1]. As shown in a head-to-head comparison, different esters in this family yield vastly different outcomes under identical conditions, making each compound a distinct chemical tool [1].

Quantitative Differentiation Evidence for 2-(Diphenylphosphanyl)phenyl Pentanoate vs. Structural Analogs


Comparative Performance in Traceless Staudinger Ligation with O-Benzyl-α-D-Glucosyl Azide

In a direct comparison using O-benzyl-α-D-glucosyl azide as the substrate, 2-(Diphenylphosphanyl)phenyl pentanoate (Phosphine 4a) outperformed the analogous acetate ester (Phosphine 4b) in terms of stereoselectivity. Under the optimal method B (DMF), 4a provided a superior α/β ratio of >99:1, while 4b resulted in a less selective 93:7 ratio [1]. The isolated yield was 77% for 4a [1].

Carbohydrate Chemistry Staudinger Ligation Stereoselective Synthesis

Comparative Performance in Traceless Staudinger Ligation with O-Acetyl-Glycosyl Azides

The compound's utility extends to the synthesis of β-glycosyl amides from O-acetyl-glycosyl azides. In a direct head-to-head comparison using O-acetyl-glycosyl azides, 2-(Diphenylphosphanyl)phenyl pentanoate (Phosphine 4a) achieved a 70% yield of the desired β-acetamide in CHCl3, which was more than 50% higher than the yield achieved in DMA (45%) [1]. This highlights its solvent-dependent performance profile.

Carbohydrate Chemistry β-Glycosyl Amide Synthesis Reagent Comparison

Optimal Research Applications for 2-(Diphenylphosphanyl)phenyl Pentanoate Based on Quantitative Evidence


Stereoselective Synthesis of α-Glycosyl Amides from O-Benzyl-α-Glycosyl Azides

This is the primary and most validated application. Use 2-(Diphenylphosphanyl)phenyl pentanoate when the highest possible α-stereoselectivity is non-negotiable. Based on the evidence, it delivers an α/β ratio of >99:1 under optimal conditions (DMF, 70 °C) [1]. This is the preferred choice when the separation of α- and β-anomers is difficult or when the purity of the α-anomer is critical for downstream biological assays or further synthetic steps [1].

Synthesis of β-Glycosyl Amides from O-Acetyl-Glycosyl Azides in Chloroform

This reagent is also a suitable choice for the synthesis of β-glycosyl amides when starting from O-acetyl-protected glycosyl azides. The evidence shows that performing the ligation in chloroform (CHCl3) provides a 70% yield of the desired β-product [1]. This application is relevant for researchers exploring the synthesis of β-configured neoglycoconjugates or glycomimetics where the acetyl protecting groups are required or preferred [1].

Air-Stable Reagent for Benchtop Ligation Protocols

The documented air-stability of this compound at 4°C for months is a practical advantage that directly impacts procurement and laboratory workflow [1]. It can be weighed, handled, and stored without the need for a glovebox, which is often required for more sensitive phosphines. This property makes it a more convenient and reliable choice for labs focused on carbohydrate ligation chemistry, reducing the risk of reagent degradation and failed experiments [1].

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